molecular formula C21H17ClF2N6O3S2 B607899 GX-395 CAS No. 1235403-87-8

GX-395

Cat. No. B607899
CAS RN: 1235403-87-8
M. Wt: 538.9728
InChI Key: QESPTBXFDDSHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GX-395 is a novel inhibitor of Nav1.7.

Scientific Research Applications

1. Dynamic Nuclear Polarization-Enhanced NMR Experiments

  • A compact, tunable 395 GHz, 20 W gyrotron oscillator, designed for Dynamic Nuclear Polarization-enhanced NMR experiments (DNP-NMR), is presented. This gyrotron works in an actively shielded NMR magnet and provides more than 2W of power over a 1 GHz bandwidth (Sirigiri, Maly, & Tarricone, 2011).

2. Development of Dual Fuel Single Cylinder Natural Gas Engine

  • A study reports the conversion and upgradation of a 395 cc air-cooled engine to dual fuel (CNG/Gasoline) application. This involved modifications to suit gasoline and CNG application, with the engine subsequently tuned for bi-fuel stoichiometric operation (Kaleemuddin & Rao, 2009).

3. Atmospheric Characterization with Research Aircraft

  • A research aircraft, the Grumman Gulfstream 1 (G-1), equipped for airborne measurements, including chemical instrumentation and tandem mass spectrometry, is used to study atmospheric physical and chemical processes. The G-1 can carry a significant scientific payload and includes advanced data acquisition systems for various atmospheric studies (Spicer et al., 1994).

4. Investigation of Particle Fluxes and Energy Spectra in Space

  • A research involving a payload of cylindrical stack of G-5 nuclear emulsions in a research rocket, flown to study particle fluxes and energy spectra along the rocket trajectory in the inner Van Allen belt. This research contributes to understanding trapped radiation in space (Naugle & Kniffen, 1961).

5. Space Plasma Structures in Earth’s Magnetosphere

  • The Grad-Shafranov (GS) reconstruction technique is reviewed, focusing on its application to space plasma structures in the Earth's magnetosphere and interplanetary space. This technique helps understand the physical connection between large-scale magnetic flux ropes and their solar source properties (Hu, 2017).

6. Design and Applications of High-Frequency Gyrotrons

  • A study presents the design of a gyrotron operating at 395 GHz for continuous wave operation. This gyrotron is intended for high sensitive NMR with dynamic nuclear polarization (DNP) method, optimized for single mode operation and aimed at enhancing NMR applications (Agusu et al., 2006).

properties

CAS RN

1235403-87-8

Product Name

GX-395

Molecular Formula

C21H17ClF2N6O3S2

Molecular Weight

538.9728

IUPAC Name

4-{4-Chloro-2-[2-(1-methyl-azetidin-3-yl)-2H-pyrazol-3-yl]-phenoxy}-2,5-difluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide

InChI

InChI=1S/C21H17ClF2N6O3S2/c1-29-9-13(10-29)30-17(4-5-26-30)14-6-12(22)2-3-18(14)33-19-7-16(24)20(8-15(19)23)35(31,32)28-21-25-11-27-34-21/h2-8,11,13H,9-10H2,1H3,(H,25,27,28)

InChI Key

QESPTBXFDDSHIF-UHFFFAOYSA-N

SMILES

O=S(C1=CC(F)=C(OC2=CC=C(Cl)C=C2C3=CC=NN3C4CN(C)C4)C=C1F)(NC5=NC=NS5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GX395;  GX 395;  GX-395

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-[2-(1-azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide (Example 801, 54 mg, 0.1 mmol) was stirred with dichloromethane (2 mL) methanol (0.2 mL) and 37% w/v aqueous formaldehyde solution (0.025 mL, 0.34 mmol) at room temperature for 15 minutes. Sodium triacetoxyborohydride (68 mg, 0.32 mmol) was added at the reaction stirred at room temperature for 18 hours. 37% wt/vol aqueous formaldehyde solution (0.025 mL, 0.34 mmol) was added and the reaction stirred for 15 minutes then sodium triacetoxyborohydride (68 mg, 0.32 mmol) was added at the reaction stirred at room temperature for 3 hours. The mixture was evaporated and the residue dissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2×10 ml) and saturated aqueous sodium chloride solution (2×10 ml). The organic layer was separated, dried over sodium sulphate, filtered and evaporated to give a solid. The solid was suspended in methyl isobutyl ketone:acetic acid:water 2:1:1 and eluted through a silica column (5 g) with methyl isobutyl ketone:acetic acid:water 2:1:1. The appropriate fractions were combined and concentrated in vacuo to give a film. This was scratched with ethyl acetate then diethyl ether and dried in vacuo to give the title compound as a white solid. Yield 30 mg. 54%.
Name
4-[2-(1-azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step Two
Quantity
68 mg
Type
reactant
Reaction Step Three
Quantity
0.025 mL
Type
reactant
Reaction Step Four
Quantity
68 mg
Type
reactant
Reaction Step Five
Name
methyl isobutyl ketone acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
title compound

Synthesis routes and methods II

Procedure details

An alternative method of preparing Example 811 is as follows: 4-[2-(1-Azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide trifluoroacetate salt, (Example 801, 110.45 g, 0.1558 mol) was dissolved in dichloromethane (1050 mL) and methanol (110.45 mL). Acetic acid (17.86 mL, 2.73 mol) was added followed by aqueous formaldehyde solution (58.54 mL of 37 wt % in water, 0.779 mol), stirred at room temperature for 30 minutes. The solution was then cooled in an ice bath and sodium triacetoxyborohydride (82.56 g, 0.3895 mol) was added, stirred whilst warming to room temperature over 1.5 hours. Aqueous formaldehyde solution (29.27 mL of 37 wt % in water, 0.3895 mol) was added, stirred for 30 minutes then sodium triacetoxyborohydride (82.56 g, 0.3895 mol) was added and stirred at room temperature for 1.5 hours. The reaction was quenched by adding water (552.25 mL) and stirred for 30 minutes then 0.880 aqueous ammonia solution (100 mL) was added in two equal portions and stirred for a further 30 minutes. The resulting solid was filtered off and dried to give the crude title compound as a white solid, (135 g). The crude product was suspended in ethanol (405 mL) and heated to reflux for 1 hour then water (405 mL) was added and the resulting slurry was stirred at 90° C. for 30 minutes before being allowed to cool to 35° C. The solid was filtered off and dried to give the title compound as a white solid, (67.5 g).
Quantity
405 mL
Type
solvent
Reaction Step One
Name
Quantity
405 mL
Type
solvent
Reaction Step Two
Name
4-[2-(1-Azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide trifluoroacetate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1050 mL
Type
solvent
Reaction Step Three
Quantity
17.86 mL
Type
reactant
Reaction Step Four
Quantity
58.54 mL
Type
reactant
Reaction Step Five
Quantity
82.56 g
Type
reactant
Reaction Step Six
Quantity
29.27 mL
Type
reactant
Reaction Step Seven
Quantity
82.56 g
Type
reactant
Reaction Step Eight
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
110.45 mL
Type
solvent
Reaction Step Ten
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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